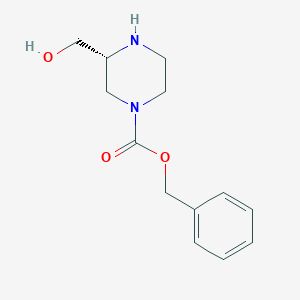

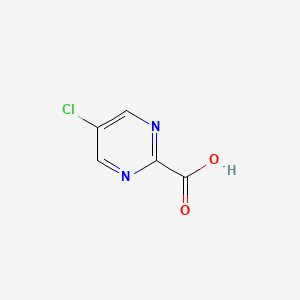

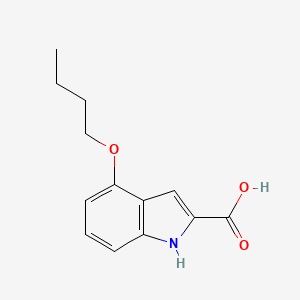

![molecular formula C10H12BrNO B1278140 6-溴-2,2-二甲基-3,4-二氢-2H-苯并[b][1,4]噁嗪 CAS No. 136545-05-6](/img/structure/B1278140.png)

6-溴-2,2-二甲基-3,4-二氢-2H-苯并[b][1,4]噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various oxazine derivatives has been explored in the literature. For instance, the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides and their subsequent [3+2] cycloadditions with alkenes has been reported, leading to a range of products including 3-vinyloxazolines and isoxazoline N-oxides . Another study describes the preparation of benzoxazinotropones and bromobenzoxazinotropones through the hydrolysis of bromobenzo[b]cyclohept[e][1,4]oxazines, which are believed to exist in the keto form based on spectral data and theoretical calculations . Additionally, radical bromination of 5,6-dihydro-4H-1,2-oxazines has been achieved with high diastereoselectivity, providing a pathway for the introduction of nucleophiles into positions of the oxazine ring that were previously accessible only to electrophiles .

Molecular Structure Analysis

The molecular structures of oxazine derivatives have been characterized using various analytical techniques. For example, the X-ray structure characterization of antipyrine-like derivatives has been performed, revealing that the crystal packing is stabilized by a combination of hydrogen bonds and C–H⋯π interactions . Similarly, the structure of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate was established using elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of oxazine derivatives has been studied, showing that these compounds can undergo various reactions. Benzoxazinotropones react with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines . The bromination of 5,6-dihydro-4H-1,2-oxazines followed by substitution reactions with nitrogen nucleophiles allows for the synthesis of 4-amino-1,2-oxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazine derivatives are influenced by their molecular structure. The solid-state structures of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated by electrostatic energy contributions . The properties of these compounds are further complemented by DFT calculations, which disclose that H-bonding interactions are energetically relevant and that π-interactions play a significant role in stabilizing the assemblies .

科学研究应用

合成和衍生物

6-溴-2,2-二甲基-3,4-二氢-2H-苯并[b][1,4]噁嗪及其衍生物已被广泛研究,以探讨它们的合成方法和各种衍生物的制备。研究表明了这些化合物的创新合成方法,利用了起始原料如2-氨基酚和各种烯烃(詹淑婷, 2012)。合成方法还专注于生产特定衍生物,例如带有硝基基团或羧酸基团的衍生物,以探索它们的潜在应用(Yin Du-lin, 2007)。

结构-活性关系

结构-活性关系(SAR)的研究一直是这些化合物的一个关键研究领域。例如,对N-(3-酮基-3,4-二氢-2H-苯并[1,4]噁嗪-6-羰基)胍啶类化合物的研究揭示了它们的Na/H交换抑制活性,表明了特定取代基对生物活性的重要性(T. Yamamoto et al., 1998)。进一步的研究通过探索各种修饰来增强效力和选择性(Takeshi Yamamoto et al., 1999)。

药物应用

在药物研究中,对6-溴-2,2-二甲基-3,4-二氢-2H-苯并[b][1,4]噁嗪的衍生物进行了研究,探讨它们在各种治疗应用中的潜力。一项显著的研究专注于它们作为Na/H交换抑制剂的潜力,这可能与缺血再灌注引起的损伤等疾病相关(T. Yamamoto et al., 2000)。此外,像Y08060这样的衍生物,针对含溴结构域蛋白4(BRD4)的药物,在前列腺癌治疗中显示出潜力(Qiu-ping Xiang et al., 2018)。

生物活性和潜在治疗用途

研究还深入探讨了这些化合物在各种模型中的生物活性。研究表明,特定衍生物可能表现出显著的抗炎活性,暗示它们有望发展成新的治疗药物(Yan-Fei Li et al., 2016)。此外,已评估了某些2H-苯并[b][1,4]噁嗪-3(4H)-酮衍生物的抗血小板聚集性能,表明它们在心血管疗法中的潜力(Xiao Tian et al., 2012)。

安全和危害

属性

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQSBEQGGVTZRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(O1)C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444427 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

CAS RN |

136545-05-6 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

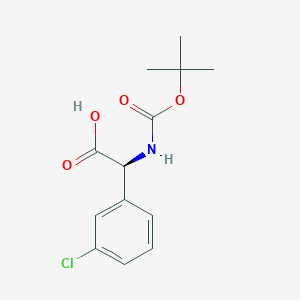

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

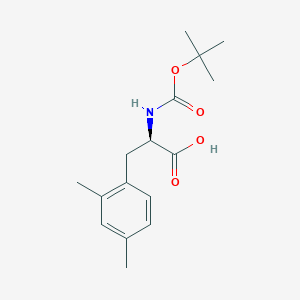

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)